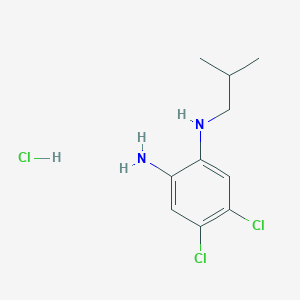

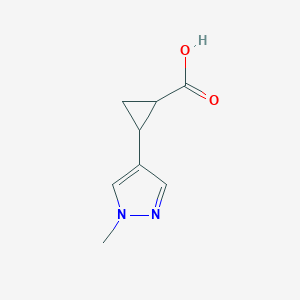

![molecular formula C8H12ClNO B1419352 4-[(Methylamino)methyl]phenol hydrochloride CAS No. 63989-88-8](/img/structure/B1419352.png)

4-[(Methylamino)methyl]phenol hydrochloride

Descripción general

Descripción

“4-[(Methylamino)methyl]phenol hydrochloride” is a chemical compound with the CAS Number 63989-88-8 . It has a molecular weight of 173.64 . The IUPAC name for this compound is 4-[(methylamino)methyl]phenol hydrochloride .

Molecular Structure Analysis

The InChI code for “4-[(Methylamino)methyl]phenol hydrochloride” is 1S/C8H11NO.ClH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Cyclization-Activated Prodrugs

4-[(Methylamino)methyl]phenol hydrochloride, as part of the basic carbamates of 4-hydroxyanisole, has been studied for its role in cyclization-activated prodrugs. These compounds release 4-hydroxyanisole at pH 7.4 in a structure-dependent manner. This release is not dependent on enzymatic cleavage but rather on an intramolecular cyclization-elimination reaction, making them interesting for drug development purposes (Saari et al., 1990).

Stabilization in Acidic Solutions

In the synthesis of Z2055, a dopaminergic prodrug, the compound demonstrated stability in HCl acidic solution. This stability was attributed to hydrogen-bonding that stabilizes the structure, indicating potential utility in pharmaceutical formulations where acid stability is crucial (Ianelli et al., 1995).

Anticancer Activity

Some Schiff base compounds, including derivatives of 4-[(Methylamino)methyl]phenol hydrochloride, have been evaluated for their anticancer activity. These compounds, through various structural modifications, have shown potential in targeting cancer cells, indicating their significance in cancer research and therapy development (Uddin et al., 2020).

Electrochemical Oxidation Studies

This compound has been involved in studies related to the electrochemical oxidation of pollutants. Specifically, it's used in understanding the degradation pathways and removal efficiency of pollutants in water treatment processes, highlighting its environmental applications (Song et al., 2010).

Catalytic Applications

In the field of catalysis, compounds like 4-[(Methylamino)methyl]phenol hydrochloride have been used to create complex structures with specific properties, such as those used in ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

Antibacterial Agents

This compound has also been investigated for its potential as an antibacterial agent. Studies have shown that certain derivatives exhibit significant inhibition against various bacterial pathogens, indicating its potential in developing new antibacterial drugs (Halve et al., 2009).

Ligand Synthesis and Metal Complex Stability

It plays a role in the synthesis of tridentate ligands and the determination of stability constants of metal complexes, which is crucial in coordination chemistry and metal ion analysis (Kim & Lee, 2006).

Polymeric Carrier Species for Biologically Active Agents

The compound has been utilized in the synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene), investigated as a carrier for biologically active agents. This application is significant in drug delivery and controlled release systems (Gwon, 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin sensitization and specific target organ toxicity upon repeated exposure . The target organs include the kidney and spleen . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

4-(methylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEULFDTSLKYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656853 | |

| Record name | 4-[(Methylamino)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylamino)methyl]phenol hydrochloride | |

CAS RN |

63989-88-8 | |

| Record name | 4-[(Methylamino)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

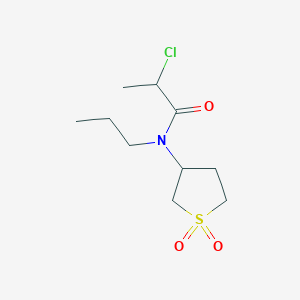

![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)

![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)

![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)

![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)

![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)